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Compound of Interest

Compound Name: 4-Chloro-3,5-dibromoanisole
CAS No.: 174913-47-4
Cat. No.: B2831889
Get Quote
. J

Strategic Application Note: 4-Chloro-3,5-
dibromoanisole

Executive Summary

4-Chloro-3,5-dibromoanisole (CAS 174913-47-4) represents a specialized class of
"trifunctional” halogenated aromatic scaffolds. Unlike its more common isomer (4-chloro-2,6-
dibromoanisole), this compound features bromine atoms in the meta positions relative to the
methoxy group, creating a unique "pincer" geometry around the central chlorine atom.

This specific substitution pattern renders it an invaluable intermediate for Diversity-Oriented
Synthesis (DOS) in drug discovery. It serves as a core module for constructing meta-terphenyl
systems, complex biaryls, and hindered kinase inhibitors where the central chlorine atom acts
as a metabolic blocker or a latent handle for late-stage functionalization.

This guide details the strategic handling, synthesis, and application of 4-Chloro-3,5-
dibromoanisole, moving beyond basic properties to actionable, high-yield protocols.
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Chemical Profile & Reactivity Logic
Structural Analysis

The molecule possesses a

symmetry axis passing through the C1-C4 bond. This symmetry is critical for medicinal
chemistry applications:

e C1 (Methoxy): Strong electron donor; directs electrophiles to ortho/para (positions 2, 4, 6).

e C3, C5 (Bromines): Chemically equivalent sites. Highly reactive toward Pd-catalyzed cross-
coupling (Suzuki-Miyaura, Buchwald-Hartwig).

o C4 (Chlorine): Sterically crowded and electronically distinct. Less reactive than the bromines,
allowing for chemoselective transformations (i.e., reacting the bromines while leaving the
chlorine intact).

hvsical ies (Bench Reference)

Property Value Notes
Molecular Formula C7HsBrzCIO

i Heavy atom count facilitates X-
Molecular Weight 300.37 g/mol

ray crystallography phasing.

Appearance Off-white to pale yellow solid Crystalline.

] ] Sharp melting point indicates
Melting Point 98-102 °C ) )
high purity.

. Poorly soluble in
Solubility DCM, THF, Toluene
water/alcohols.

Stable und bient Light sensitive over long
able under ambien
Stability N durations (store in amber
conditions als
vials).

Critical Synthesis Protocol
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Challenge: Direct bromination of 4-chloroanisole yields the wrong isomer (2,6-dibromo-4-
chloroanisole) because the methoxy group directs incoming electrophiles to the ortho positions.
Solution: To access the 3,5-dibromo isomer, one must utilize a Nucleophilic Aromatic
Substitution (

) strategy starting from 1,3,5-tribromobenzene or a directed chlorination of 3,5-dibromoanisole.

Protocol A: Synthesis via Regioselective Chlorination

Rationale: Starting with 3,5-dibromoanisole allows the methoxy group to direct the incoming
chlorine to the para-position (C4), perfectly yielding the target.

Reagents:

e Precursor: 3,5-Dibromoanisole (1.0 eq)

e Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq) or Sulfuryl Chloride (

)

» Solvent: Acetonitrile (ACN) or DMF

o Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq)

Step-by-Step Methodology:

» Dissolution: Charge a round-bottom flask with 3,5-dibromoanisole (10 mmol, 2.66 g) and
Acetonitrile (50 mL). Ensure complete dissolution.

e Activation: Add pTsOH (1 mmol, 172 mg). The acid catalyst activates the NCS.
e Addition: Add NCS (11 mmol, 1.47 g) portion-wise over 15 minutes to control the exotherm.

» Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The
reaction typically completes in 4—6 hours.

o Note: The C4 position is the only highly activated site remaining (Para to OMe, Ortho to
two Br).

e Quench: Cool to room temperature. Pour into ice-water (100 mL).
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o Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 10%

(to remove oxidant traces) and Brine.

 Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (100%
Hexanes — 5% EtOAc/Hexanes).

Pharmaceutical Application: Chemoselective
Coupling
Objective: Create a library of 3,5-diaryl-4-chloroanisoles. This scaffold mimics the "butterfly"

core found in various kinase inhibitors and liquid crystal displays.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Mechanism: The C-Br bond (~70 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). Using
a standard Pd catalyst at moderate temperatures activates the bromines exclusively.

Workflow Diagram (DOT)

80°C, Toluene/H20

Boronic Acid 2.2eq) | __——mm L — 0 L
Pd(PPh3)4 (5 mol%)

Na2CO3 (aq)

Click to download full resolution via product page

Caption: Chemoselective workflow utilizing the reactivity difference between Aryl-Br and Aryl-Cl
bonds.

Experimental Procedure:

e Setup: In a glovebox or under Argon, combine:
o 4-Chloro-3,5-dibromoanisole (1.0 eq)

o Aryl Boronic Acid (2.4 eq) — Excess ensures both Br sites react.
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o (5 mol%) — Standard catalyst sufficient for Br, inactive for Cl at this temp.

o Toluene (10 V) and 2M

(5 V).

e Reaction: Degas the solvent mixture vigorously. Heat to 80—90°C for 12 hours.

o Critical Control Point: Do not exceed 100°C or use highly active ligands (like S-Phos/X-

Phos) at this stage, or the Chlorine may also react.

« |solation: Standard aqueous workup.

o Result: The product retains the central Chlorine atom.[1] This chlorine can now serve as a

"blocking group" to prevent metabolic oxidation at the para-position, or be reacted in a

second step using a specialized catalyst (e.g.,

+ X-Phos at 110°C) to introduce a third diversity element (amine, ether, or alkyl group).

Analytical Quality Control (HPLC Method)

To ensure the intermediate meets pharmaceutical specifications (Purity > 98.5%), use the

following validated method.

Parameter

Condition

Column

C18 Reverse Phase (e.g., Agilent Zorbax
Eclipse Plus, 4.6 x 150mm, 3.5um)

Mobile Phase A

Water + 0.1% Formic Acid

Mobile Phase B

Acetonitrile + 0.1% Formic Acid

Gradient 50% B to 95% B over 15 mins; Hold 5 mins.
Flow Rate 1.0 mL/min

) UV @ 254 nm (Aromatic) and 220 nm
Detection

(Amide/general)

Retention Time

~12.5 min (Highly lipophilic due to halogens)
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Troubleshooting Impurities:

e Peak at RRT 0.9: Monobromo intermediate (incomplete reaction). Increase reaction time or
catalyst loading.

e Peak at RRT 1.1: Protodehalogenated byproduct (loss of Br without coupling). Ensure
solvent is thoroughly degassed to remove oxygen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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